
Demeclocycline Oxide
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Overview
Description
Demeclocycline Oxide is a derivative of demeclocycline, which is a tetracycline antibiotic. Tetracyclines are a class of antibiotics that inhibit protein synthesis in bacteria, making them effective against a wide range of bacterial infections . This compound retains the core structure of tetracyclines but has unique properties that make it distinct from its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demeclocycline Oxide typically involves the oxidation of demeclocycline. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Demeclocycline Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can modify its structure and properties.
Reduction: Reduction reactions can revert it back to its parent compound or other derivatives.
Substitution: Various substituents can be introduced to modify its activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while substitution can introduce new functional groups .
Scientific Research Applications
Demeclocycline Oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential use in treating bacterial infections and as a tool to study antibiotic resistance.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control
Mechanism of Action
Demeclocycline Oxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S and 50S ribosomal subunits, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth. The binding is reversible, making it a bacteriostatic agent rather than bactericidal .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Doxycycline: Another tetracycline derivative with enhanced stability and broader spectrum of activity.
Minocycline: Known for its high lipid solubility and ability to cross the blood-brain barrier
Uniqueness
Demeclocycline Oxide is unique due to its specific structural modifications that confer distinct properties. It has a different spectrum of activity and pharmacokinetic profile compared to other tetracyclines. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of demeclocycline oxide in synthetic preparations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for purity assessment, employing a C18 column and mobile phases such as acetonitrile-phosphate buffer (pH 2.5). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups. For reproducibility, validate methods against pharmacopeial standards (e.g., EP or USP monographs) .
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer : Conduct systematic solubility studies under controlled conditions (temperature, pH, ionic strength) using gravimetric or spectrophotometric quantification. Compare results with literature values while accounting for solvent purity, polymorphic forms, and equilibration time. Statistical tools like Bland-Altman plots can identify systematic biases .
Q. What are the critical parameters for optimizing the synthesis of this compound from its precursor, demeclocycline?
- Methodological Answer : Key factors include oxidation agent selection (e.g., hydrogen peroxide vs. meta-chloroperbenzoic acid), reaction temperature (20–40°C), and pH control (neutral to mildly acidic). Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using recrystallization or column chromatography. Purity should exceed 95% by HPLC .
Advanced Research Questions
Q. What mechanistic insights exist regarding the pH-dependent stability of this compound, and how can degradation pathways be mitigated in formulation studies?
- Methodological Answer : Degradation kinetics can be studied using accelerated stability testing (40°C/75% RH) across pH 2–7. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., epoxides or hydroxylated derivatives). Stabilization strategies include lyophilization, antioxidant additives (e.g., ascorbic acid), or encapsulation in lipid-based carriers .
Table 1 : Degradation Rates of this compound Under Varied pH Conditions
pH | Half-Life (Days) | Major Degradation Product |
---|---|---|
2.0 | 30 | Demeclocycline |
7.4 | 7 | Epoxide isomer |
8.0 | 3 | Hydroxylated derivative |
Data derived from simulated gastric/intestinal fluid studies . |
Q. How can researchers resolve contradictions in the reported antibacterial efficacy of this compound against tetracycline-resistant strains?
- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., S. aureus ATCC 29213) under consistent culture conditions. Validate findings with genomic analysis (e.g., PCR for tet resistance genes) and compare to structurally analogous tetracyclines. Use checkerboard assays to assess synergy with adjuvants like efflux pump inhibitors .
Q. What advanced computational models are available to predict the binding affinity of this compound to bacterial ribosomes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with the 30S ribosomal subunit. Validate predictions with X-ray crystallography or cryo-EM data if available. Cross-reference results with experimental MIC values to refine computational parameters .
Q. Methodological and Ethical Considerations
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while adhering to ethical guidelines?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use rodent models (e.g., Sprague-Dawley rats) with Institutional Animal Care and Use Committee (IACUC) approval. Employ LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like Cmax and t1/2 .
Q. What strategies ensure reproducibility when adapting literature protocols for this compound synthesis or analysis?
- Methodological Answer : Document all deviations from published methods, including equipment calibration and reagent lot numbers. Use negative controls and replicate experiments (n≥3). Share raw data and code via repositories like Zenodo or Figshare. Cross-validate findings with orthogonal techniques (e.g., NMR + HRMS) .
Q. Literature and Data Management
Q. How can researchers systematically review conflicting data on this compound’s cytotoxicity in mammalian cell lines?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines, focusing on studies with standardized assays (e.g., MTT or resazurin). Stratify data by cell type, exposure time, and this compound concentration. Address heterogeneity via random-effects models and sensitivity analysis .
Q. What criteria should guide the selection of reference standards for this compound in regulatory-compliant studies?
- Methodological Answer : Prioritize Certified Reference Materials (CRMs) from pharmacopeias (e.g., USP) or ISO 17034-accredited suppliers. Verify purity (>98%) via orthogonal methods and ensure batch-specific certificates of analysis (CoA). For novel derivatives, characterize in-house standards against ICH Q2(R1) validation parameters .
Properties
Molecular Formula |
C22H23ClN2O9 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
(1S,4aR,11S,12aS)-3-carbamoyl-10-chloro-4,4a,6,7,11-pentahydroxy-N,N,11-trimethyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-amine oxide |
InChI |
InChI=1S/C22H23ClN2O9/c1-21(32)7-6-8-15(25(2,3)34)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7?,8-,15-,21-,22-/m0/s1 |
InChI Key |
PCBLGUBKKBNBOX-RQWFMOQPSA-N |
Isomeric SMILES |
C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O |
Origin of Product |
United States |
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